molecular formula C19H27NO7S3 B1262789 Ulopenem etzadroxil

Ulopenem etzadroxil

Numéro de catalogue: B1262789
Poids moléculaire: 477.6 g/mol
Clé InChI: NBPVNGWRLGHULH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sthis compound, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

Applications De Recherche Scientifique

Pharmacokinetics and Antibiotic Efficacy

Ulopenem etzadroxil, also known as sthis compound, has been studied extensively for its pharmacokinetics and efficacy as an antibiotic. A phase 1 study focused on healthy subjects under fasting conditions, exploring the pharmacokinetics of sthis compound alone or with probenecid. It was found that probenecid increases the area under the curve (AUC) of sulopenem by 28% in the fasted state and extends the mean time over minimum inhibitory concentration (MIC) (Dunne et al., 2018).

Another study, the SURE-2 Trial, evaluated the efficacy and safety of intravenous sulopenem followed by oral sthis compound/probenecid versus intravenous ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate in the treatment of complicated urinary tract infections (cUTI). This trial showed that sulopenem, both IV and oral, was well-tolerated and allowed patients with baseline pathogens resistant to both quinolones and β-lactams to successfully step down from IV therapy (Dunne & Aronin, 2020).

Application in Treating Bio-Threat Pathogens

Sthis compound has also been investigated for its efficacy against bio-threat pathogens like Bacillus anthracis. A study on murine efficacy demonstrated that sulopenem is active in vivo in the murine model of B. anthracis, supporting further development for treating this pathogen as a novel broad-spectrum and orally available medical countermeasure (Puttagunta et al., 2022).

Treatment of Complicated Urinary Tract Infections

A Phase 3 randomized trial focused on the treatment of complicated urinary tract infections including pyelonephritis, comparing IV sulopenem followed by oral sthis compound/probenecid with IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate. While noninferiority was not demonstrated, both formulations of sulopenem were well-tolerated, suggesting their potential use in certain patient populations (Dunne et al., 2022).

Propriétés

IUPAC Name

2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVNGWRLGHULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulopenem etzadroxil
Reactant of Route 2
Reactant of Route 2
Ulopenem etzadroxil
Reactant of Route 3
Ulopenem etzadroxil
Reactant of Route 4
Reactant of Route 4
Ulopenem etzadroxil
Reactant of Route 5
Reactant of Route 5
Ulopenem etzadroxil
Reactant of Route 6
Reactant of Route 6
Ulopenem etzadroxil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.